4-Bromo-2-cyano-6-nitrobenzoic acid
Overview
Description
4-Bromo-2-cyano-6-nitrobenzoic acid is an organic compound with the molecular formula C8H3BrN2O4 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyano-6-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-bromo-2-cyanobenzoic acid, where the nitro group is introduced using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the bromination of 2-cyano-6-nitrobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of these processes by minimizing the handling of hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyano-6-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro and cyano groups are electron-withdrawing, making the aromatic ring less reactive towards electrophilic substitution.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine and iron(III) bromide.
Reduction: Hydrogen gas and palladium catalyst.
Coupling: Palladium catalyst and boronic acid.
Major Products
Reduction: 4-Amino-2-cyano-6-nitrobenzoic acid.
Coupling: Various substituted benzoic acids depending on the boronic acid used.
Scientific Research Applications
4-Bromo-2-cyano-6-nitrobenzoic acid is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-6-nitrobenzoic acid in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . The bromine atom can undergo metabolic transformations, potentially leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrobenzoic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.
2-Cyano-6-nitrobenzoic acid: Lacks the bromine atom, affecting its reactivity in coupling reactions.
4-Bromo-2-cyanobenzoic acid: Lacks the nitro group, influencing its electronic properties and reactivity.
Uniqueness
4-Bromo-2-cyano-6-nitrobenzoic acid is unique due to the combination of bromine, cyano, and nitro groups on the benzoic acid framework. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .
Properties
IUPAC Name |
4-bromo-2-cyano-6-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-1-4(3-10)7(8(12)13)6(2-5)11(14)15/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGFRDSBVWFTHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C(=O)O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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